molecular formula C13H14BrNO3 B2549734 (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid CAS No. 2140265-41-2

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B2549734
M. Wt: 312.163
InChI Key: VWDMHIAPLAAIMI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic amine, along with a carboxylic acid group and a bromophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki reaction or carbonylation reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrrolidine ring, bromophenyl group, and carboxylic acid group .


Chemical Reactions Analysis

The compound, like other similar organic molecules, might undergo various chemical reactions. For instance, carbonyl compounds can undergo a variety of reactions, including the Beckmann rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, molecular weight, and form (solid, liquid, gas) have been reported .

Scientific Research Applications

Electrogenerated Chemiluminescence Derivatization Reagents for Carboxylic Acids

2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) have been identified as selective and sensitive derivatization reagents for carboxylic acids. These reagents are used in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application underscores the importance of derivatization agents in enhancing the sensitivity and selectivity of analytical techniques for the detection of carboxylic acids, including those related to the target compound (Morita & Konishi, 2002).

Crystal Structure and Stereoselectivity in Synthesis

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids through nucleophilic addition of L-Cysteine to aromatic aldehydes highlights the compound's role in facilitating stereoselective reactions. This research presents a yield and time-effective synthesis process at room temperature, emphasizing the compound's potential in stereoselective organic synthesis and its application in understanding the impact of substituents on reaction outcomes (Jagtap et al., 2016).

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, recognized for their utility in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, demonstrate the synthetic versatility of pyrrolidine-based compounds. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination showcases the role of these compounds as synthons in the preparation of various intermediates, highlighting their significance in the development of pharmaceutical agents (Singh & Umemoto, 2011).

properties

IUPAC Name

(2S)-1-(4-bromobenzoyl)-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(12(17)18)7-2-8-15(13)11(16)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMHIAPLAAIMI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

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